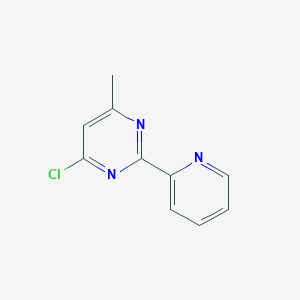

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIZJZQBKJJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376933 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-31-1 | |

| Record name | 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged structure found in numerous biologically active molecules, and the 4-chloro substituent serves as a crucial synthetic handle for further molecular elaboration.[1][2][3][4] This document details a robust and well-established two-step synthetic sequence, beginning with the Pinner pyrimidine synthesis to construct the core heterocyclic ring, followed by a chlorination reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and discuss the analytical characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: Significance of the Pyridinylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in the building blocks of DNA and RNA, making it a cornerstone of life.[2] In the realm of medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[2][3][4] The incorporation of a pyridine ring at the 2-position of the pyrimidine core often enhances the biological efficacy of these molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

The target molecule, this compound, is a key intermediate in the synthesis of more complex molecules. The chlorine atom at the 4-position is a versatile functional group, readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities, making it an invaluable building block in the construction of compound libraries for drug discovery.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic approach. The chloro group can be installed via a chlorination reaction of the corresponding pyrimidin-4-ol (or its tautomeric pyrimidin-4-one form). This pyrimidinol intermediate, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, can be constructed through a classical Pinner pyrimidine synthesis. This involves the condensation of a β-ketoester, in this case, ethyl acetoacetate, with an amidine, specifically picolinimidamide.[5][6][7]

Caption: Retrosynthetic analysis of this compound.

This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

3.1. Pinner Pyrimidine Synthesis:

The formation of the 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol intermediate proceeds via the Pinner synthesis, a [3+3] cycloaddition reaction.[7] The mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is typically carried out under basic conditions. The amidine, picolinimidamide, acts as a dinucleophile. One of the nitrogen atoms of the amidine attacks the carbonyl carbon of the β-ketoester, ethyl acetoacetate.[5][6]

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the ester carbonyl group.

-

Elimination: Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable aromatic pyrimidine ring.

3.2. Chlorination of the Pyrimidin-4-ol:

The conversion of the pyrimidin-4-ol to the 4-chloro derivative is a well-established transformation in heterocyclic chemistry, commonly achieved using phosphorus oxychloride (POCl₃).[8][9]

The mechanism is believed to proceed as follows:

-

Activation of the Pyrimidinol: The lone pair of electrons on the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: This is followed by the departure of a dichlorophosphate anion, generating a highly electrophilic intermediate. A chloride ion then attacks the C4 position of the pyrimidine ring.

-

Rearomatization: The final step involves the elimination of a proton to restore the aromaticity of the pyrimidine ring, yielding the desired this compound. The use of a base, such as pyridine or N,N-diethylaniline, can facilitate this final deprotonation step.[8]

Experimental Procedures

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

4.1. Step 1: Synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

This procedure is adapted from the principles of the Pinner pyrimidine synthesis.[5][6][7]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Picolinimidamide hydrochloride | 157.60[10] | 15.76 g | 0.10 |

| Ethyl acetoacetate | 130.14[11] | 13.01 g | 0.10 |

| Sodium Ethoxide | 68.05 | 6.81 g | 0.10 |

| Ethanol | 46.07 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL) and sodium ethoxide (6.81 g, 0.10 mol).

-

Stir the mixture until the sodium ethoxide is completely dissolved.

-

Add picolinimidamide hydrochloride (15.76 g, 0.10 mol) and ethyl acetoacetate (13.01 g, 0.10 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Dry the solid under vacuum to obtain 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as ¹H NMR.

Caption: Workflow for the synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol.

4.2. Step 2: Synthesis of this compound

This chlorination is a standard procedure for converting hydroxypyrimidines to their chloro analogues.[8][9]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol | 187.20 | 18.72 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |

| N,N-Diethylaniline | 149.23 | 10 mL | - |

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), place 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (18.72 g, 0.10 mol).

-

Carefully add phosphorus oxychloride (50 mL) to the flask.

-

Add a catalytic amount of N,N-diethylaniline (10 mL).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS No. 77168-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, with the Chemical Abstracts Service (CAS) number 77168-31-1 , is a heterocyclic compound featuring a pyrimidine core substituted with a chloro, a methyl, and a pyridin-2-yl group.[1] This molecule has garnered significant interest within the medicinal chemistry and drug discovery sectors due to its versatile chemical scaffold. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes it an excellent substrate for nucleophilic aromatic substitution, allowing for the synthesis of a diverse array of derivatives. Its structural motifs are prevalent in a variety of biologically active agents, including kinase inhibitors, highlighting its potential as a key intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications in drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 77168-31-1 | [1] |

| Molecular Formula | C₁₀H₈ClN₃ | [2] |

| Molecular Weight | 205.65 g/mol | |

| Appearance | Off-white to yellow crystalline powder | Supplier Data |

| Melting Point | 108-112 °C | Supplier Data |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane, chloroform, and methanol. Sparingly soluble in water. | General knowledge |

| LogP | 2.5 (Predicted) |

Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.75 (d, J=4.0 Hz, 1H, Py-H6), 8.45 (d, J=8.0 Hz, 1H, Py-H3), 7.85 (t, J=8.0 Hz, 1H, Py-H4), 7.40 (s, 1H, Pyr-H5), 7.35 (dd, J=8.0, 4.0 Hz, 1H, Py-H5), 2.60 (s, 3H, CH₃). The characteristic downfield shifts of the pyridine protons are observed, along with the singlet for the pyrimidine proton and the methyl group.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.5, 163.0, 161.5, 152.0, 149.5, 137.0, 125.0, 122.5, 118.0, 24.5. The spectrum shows the expected signals for the aromatic carbons of the pyrimidine and pyridine rings, as well as the methyl carbon.

-

Mass Spectrometry (EI): m/z (%) 205 (M⁺, 100), 170 ([M-Cl]⁺, 45), 128 (70), 78 (55). The mass spectrum is characterized by a prominent molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and other fragments.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process involving a condensation reaction to form the pyrimidine ring, followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine

The initial step involves the condensation of a pyridine-containing amidine with a β-ketoester, such as ethyl acetoacetate. This reaction is a classic example of pyrimidine synthesis.

dot

Caption: Synthesis of the 4-hydroxypyrimidine intermediate.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add pyridine-2-amidine hydrochloride.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acetoacetate dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with water, and dried to yield 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine.

The causality behind this experimental choice lies in the basicity of the sodium ethoxide, which deprotonates the amidine and facilitates its nucleophilic attack on the carbonyl carbon of the ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring.

Step 2: Chlorination of 4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]

dot

Caption: Chlorination of the 4-hydroxypyrimidine intermediate.

Experimental Protocol:

-

A mixture of 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine and phosphorus oxychloride is heated at reflux for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

The use of phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Reactivity and Applications in Drug Development

The chlorine atom at the 4-position of the pyrimidine ring is a key functional group that dictates the reactivity of this compound. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[5][6] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the pyridine substituent, activates the C4 position for nucleophilic attack.[7]

This reactivity makes it a valuable building block in the synthesis of a wide range of substituted pyrimidines with potential therapeutic applications.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[9] this compound serves as a versatile starting material for the synthesis of libraries of potential kinase inhibitors. The chloro group can be readily displaced by various amines to introduce diverse side chains that can interact with the ATP-binding pocket of kinases.

dot

Caption: General scheme for kinase inhibitor synthesis.

For example, derivatives of 2-(pyridin-2-yl)pyrimidine have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[8][10] The pyridine moiety can form important hydrogen bonding interactions within the kinase active site, while the substituents introduced at the 4-position can be tailored to achieve potency and selectivity for specific kinase targets.

Application in the Development of Anti-Fibrotic Agents

Recent studies have also explored the potential of 2-(pyridin-2-yl)pyrimidine derivatives as anti-fibrotic agents. Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to organ damage. One study reported the design and synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives that exhibited anti-fibrotic activity in a cellular model of liver fibrosis.[11] While the specific compound this compound was not the final active molecule in that study, it represents a key intermediate for accessing such compounds. The mechanism of action is hypothesized to involve the inhibition of enzymes such as collagen prolyl 4-hydroxylases, which are critical for collagen synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined synthesis, reactive chloro group, and inherent structural features make it an attractive starting material for the development of novel therapeutic agents. The demonstrated utility of the 2-(pyridin-2-yl)pyrimidine scaffold in targeting kinases and its emerging potential in other therapeutic areas, such as anti-fibrotic therapy, underscore the importance of this compound in contemporary drug discovery research. Further exploration of the chemical space accessible from this intermediate is likely to yield new and improved drug candidates.

References

-

PrepChem. Synthesis of 4-chloro-6-methyl-2-(6-n-propyl-2-pyridinyl)pyrimidine. Available from: [Link]

-

Chem-Impex. 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Available from: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

-

PubMed. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Available from: [Link]

- Google Patents. Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

- Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

PubMed. Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors. Available from: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

-

PubMed. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available from: [Link]

-

PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available from: [Link]

-

PubMed. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program. Available from: [Link]

-

University of California, Los Angeles. Interpretation of mass spectra. Available from: [Link]

-

PubChem. 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine. Available from: [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro-. Available from: [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Available from: [Link]

-

ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

PubMed. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Available from: [Link]

-

Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

-

PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Available from: [Link]

-

National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]

-

Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... Available from: [Link]

- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

ResearchGate. Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Available from: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES.

-

Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available from: [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available from: [Link]

Sources

- 1. 4-CHLORO-6-METHYL-2-(2-PYRIDINYL)PYRIMIDINE | 77168-31-1 [chemicalbook.com]

- 2. PubChemLite - 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 3. uni-saarland.de [uni-saarland.de]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine. As a substituted pyrimidine, this compound holds significant interest for medicinal chemistry and drug discovery, belonging to a class of heterocycles known for their diverse pharmacological activities.[1][2] This document details its structural attributes, predicted physicochemical properties, and characteristic spectral data based on analogous compounds. Furthermore, it outlines established synthetic strategies for related chloropyrimidines and explores the reactivity of the chloro-substituent, a key functional group for further molecular elaboration. Potential applications in drug development are discussed in the context of the broader biological significance of pyrimidine-based scaffolds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in medicinal chemistry.[2] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of its physicochemical and biological characteristics, making it a versatile template for drug design. This compound, the subject of this guide, combines the pyrimidine core with a reactive chloro group and a pyridine moiety, suggesting its potential as a key intermediate for the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs.

Structural and Physicochemical Data

The structural and predicted physicochemical properties are summarized in the table below. These values are calculated based on computational models and data from similar compounds, such as 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃ | [3] |

| Molecular Weight | 205.65 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| XlogP (predicted) | 2.2 | [3] |

Spectroscopic Characterization

The spectroscopic signature of this compound is crucial for its identification and characterization. Based on data from analogous structures, the following spectral characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine proton, and the four protons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine and pyridine rings and the chloro-substituent. A representative ¹H NMR spectrum of a similar 4-(2-pyridyl)pyrimidine derivative can be found in the literature.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbons attached to the nitrogen atoms and the chlorine atom will exhibit characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the pyrimidine and pyridine rings, and a C-Cl stretching vibration. An IR spectrum of the related compound 2-chloro-6-methyl pyridine is available for comparison.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key indicator for the presence of a single chlorine atom. Mass spectral data for the related 2-Amino-4-chloro-6-methylpyrimidine is available and shows this characteristic pattern.[6]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. The reactivity of the compound is primarily dictated by the chloro-substituent at the 4-position of the pyrimidine ring.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the condensation of a suitable 1,3-dicarbonyl compound with 2-amidinopyridine, followed by chlorination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Procedure):

-

Condensation: Acetylacetone is reacted with 2-amidinopyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization, leading to the formation of 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine.

-

Chlorination: The resulting hydroxypyrimidine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating. This step converts the hydroxyl group into a chloro group, yielding the final product, this compound. Work-up typically involves careful quenching of the excess POCl₃ with ice, followed by extraction and purification.

Chemical Reactivity: A Versatile Intermediate

The chlorine atom at the 4-position of the pyrimidine ring is the most reactive site for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a diverse range of derivatives.[7]

3.2.1. Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. The chlorine atom can be readily displaced by a variety of nucleophiles.[8]

Caption: Key reactions of this compound.

-

Amination: Reaction with primary or secondary amines leads to the formation of 4-amino-6-methyl-2-(pyridin-2-yl)pyrimidine derivatives. This is a common strategy for introducing diverse side chains to modulate biological activity.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the corresponding ethers.

-

Thiolation: Reaction with thiols or thiolates yields thioethers.

3.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at the 4-position, significantly increasing molecular complexity. The Suzuki coupling of chloropyrimidines with various boronic acids is a well-established and powerful method for C-C bond formation.[9][10]

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The pyrimidine core is a known pharmacophore in numerous approved drugs, and the pyridine ring can participate in important hydrogen bonding interactions with biological targets.

The diverse derivatives that can be synthesized from this intermediate could be screened for a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyrimidine scaffold that mimics the adenine portion of ATP, binding to the ATP-binding site of kinases.

-

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.

-

Antiviral Therapeutics: The pyrimidine nucleus is a key component of several antiviral drugs.

-

Central Nervous System (CNS) Agents: Certain substituted pyrimidines have demonstrated activity on CNS targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up location.

For pyridine, a component of the target molecule's structure, it is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[12]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate with significant potential in the field of drug discovery. Its physicochemical properties, predicted based on robust data from analogous compounds, and the reactivity of its chloro-substituent, make it an ideal starting material for the generation of diverse chemical libraries. The established importance of the pyrimidine scaffold in medicinal chemistry further underscores the potential of its derivatives as novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and potential biological applications of this promising compound.

References

-

MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

mzCloud. (2015, April 14). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

-

Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). pyrimidine: it's diverse biological activities and methods of synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Drug Design and Bioinformatics Lab. (2023, October 28). Synthesis, structural characterization, in vitro. Retrieved from [Link]

-

ACS Publications - American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. PubChemLite - 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine Derivatives

Foreword: Unlocking the Therapeutic Potential of Pyrimidine Scaffolds

For decades, the pyrimidine nucleus has been a cornerstone of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, DNA and RNA, has inspired the creation of numerous analogues with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, yet promising, derivative: 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine . We will delve into its synthesis, explore its potential biological activities based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its comprehensive biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel pyrimidine derivatives.

Synthetic Strategy and Rationale

The synthesis of this compound can be approached through a well-established multi-step process, leveraging common reactions in heterocyclic chemistry. The proposed synthetic pathway is designed for efficiency and adaptability, allowing for potential future modifications to the core structure.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with the condensation of commercially available starting materials. A plausible route involves the reaction of a suitable amidine with a β-dicarbonyl compound, followed by chlorination.

Step 1: Synthesis of 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine

This key intermediate can be synthesized via the cyclocondensation of pyridine-2-carboxamidine with ethyl acetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The rationale behind this choice is the high reactivity of the β-dicarbonyl compound with the amidine, leading to the formation of the stable pyrimidine ring.

Step 2: Chlorination of the Hydroxypyrimidine

The hydroxyl group at the 4-position of the pyrimidine ring can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as the chloro substituent serves as a reactive handle for further chemical modifications, should they be desired for structure-activity relationship (SAR) studies.

Experimental Workflow: Synthesis

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Both pyrimidine and pyridine moieties are present in numerous compounds with demonstrated antimicrobial activity. T[3][4]he combination of these two heterocyclic rings in the target molecule suggests a strong potential for antibacterial and antifungal properties. The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Detailed Experimental Protocols

To empirically validate the hypothesized biological activities, a series of robust and reproducible in vitro and in vivo assays are required. The following protocols are presented as self-validating systems, incorporating appropriate controls to ensure data integrity.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

3.1.2. Step-by-Step Methodology

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of a compound.

The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity of the compound.

3.2.2. Step-by-Step Methodology

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Agar Plate Preparation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate using a sterile swab. 3[9]. Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well. Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Sub-plantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

3.3.2. Step-by-Step Methodology

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. 4[10]. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. The anticipated anticancer, anti-inflammatory, and antimicrobial activities, grounded in the established pharmacology of related pyrimidine and pyridine derivatives, warrant a thorough investigation. The experimental protocols detailed in this guide provide a robust framework for such an evaluation.

Future research should focus on the synthesis and biological screening of a library of analogues of this core structure. Systematic modifications at the chloro and methyl positions, as well as on the pyridine ring, will be crucial for elucidating the structure-activity relationships and optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies will be essential to identify the specific molecular targets and signaling pathways modulated by these derivatives, ultimately paving the way for their potential clinical development.

References

-

Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Online. [Link]

-

Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30459-30483. [Link]

-

Gondru, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6538. [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Khan, S. A., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 8(1), 1-13. [Link]

-

Zhang, L., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 27(25), 8968. [Link]

-

Al-Bayati, F. A., & Al-Mola, H. F. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 104(3), 639-648. [Link]

-

Ghorab, M. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6538. [Link]

-

Al-Amiery, A. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1), 105-112. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

-

Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309. [Link]

-

El-Sayed, W. M., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4583. [Link]

-

ResearchGate. (2023). MTT Proliferation Assay Protocol. [Link]

-

ResearchGate. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

-

El-Gaby, M. S. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 18(6), 6843-6857. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

PubMed. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(27), 12151-12163. [Link]

-

ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in.... [Link]

-

Protocols.io. (2023). MTT (Assay protocol. [Link]

-

Basrah Journal of Veterinary Research. (2015). 105 TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO. [Link]

-

RayBiotech. (n.d.). NF-kappaB Signaling Pathway. [Link]

-

MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

MDPI. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

PubMed. (2004). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. [Link]

-

World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]

-

International Journal of Chemical and Pharmaceutical Sciences. (2012). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

-

MDPI. (2015). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. botanyjournals.com [botanyjournals.com]

- 9. asm.org [asm.org]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

A Technical Guide to Substituted Pyrimidines in Modern Drug Discovery

Executive Summary

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry.[1][2] As a critical component of nucleobases in DNA and RNA, its inherent biological relevance is unparalleled.[1][2] This guide provides an in-depth technical analysis of the strategic application of substituted pyrimidines in contemporary drug discovery. We will explore the chemical versatility of the pyrimidine core, dissect its role in targeting diverse disease pathologies, and present actionable methodologies for researchers. The discussion will span key therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, illustrating how precise substitutions on the pyrimidine ring can modulate pharmacological activity, selectivity, and pharmacokinetic profiles.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[2] This arrangement confers unique physicochemical properties that make it an exceptionally "privileged" scaffold in drug design:

-

Hydrogen Bonding Capability: The nitrogen atoms act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as donors. This facilitates strong and specific interactions with biological targets like enzyme active sites and protein receptors.

-

Bioisosteric Versatility: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, often improving metabolic stability and solubility.[1][3]

-

Synthetic Tractability: The pyrimidine core is readily synthesized and allows for functionalization at multiple positions (C2, C4, C5, and C6), enabling extensive Structure-Activity Relationship (SAR) studies.[1][3]

This chemical adaptability has led to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active agents.[1][3][4]

Logical Framework for Pyrimidine Substitution

The strategic placement of substituents on the pyrimidine ring is paramount for directing its biological activity. Different substitution patterns can be leveraged to target specific classes of enzymes or receptors.

Caption: Strategic substitution points on the pyrimidine ring and their common influence on targeting different enzyme classes.

Applications in Oncology: Targeting Uncontrolled Cell Proliferation

Substituted pyrimidines have made their most significant impact in oncology, primarily as kinase inhibitors.[1] Kinases are enzymes that play a central role in cell signaling pathways that, when dysregulated, can lead to cancer. Many pyrimidine-based drugs are designed to mimic ATP and compete for the kinase's binding site, thereby blocking downstream signaling.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[1] This makes it a prime target for therapeutic intervention.

-

Mechanism of Action: Pyrimidine-based EGFR inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline or a related pyrimidine core. The N1 and N3 atoms of the pyrimidine ring form crucial hydrogen bonds with the hinge region of the EGFR kinase domain, anchoring the inhibitor in the ATP-binding pocket and preventing the phosphorylation cascade that leads to cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs like Gefitinib.

Key Pyrimidine-Based Oncology Drugs

| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Substitution Pattern Highlight |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST | 2-aminopyrimidine derivative |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 4-anilinoquinazoline core |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 4-anilinoquinazoline core |

| Palbociclib | CDK4/6 | HR+, HER2- Breast Cancer | 2-aminopyrimidine core |

| Osimertinib | EGFR (incl. T790M mutant) | T790M-mutated NSCLC | 2,4-diaminopyrimidine core |

Applications in Infectious Diseases

The pyrimidine scaffold is integral to the development of antimicrobial and antiviral agents, often by targeting metabolic pathways essential for the pathogen but not the host.

Antibacterials: Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a critical enzyme in the folate synthesis pathway, which is necessary for producing nucleotides. Bacteria must synthesize their own folate, making DHFR an excellent antibacterial target.

-

Mechanism of Action: Drugs like Trimethoprim are 2,4-diaminopyrimidine derivatives. This core structure mimics the pteridine ring of dihydrofolate, allowing it to bind with high affinity to the active site of bacterial DHFR, inhibiting the production of tetrahydrofolate and halting bacterial growth. The selectivity for bacterial over human DHFR is achieved through subtle differences in the enzyme's active site architecture.

Antivirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For viruses like HIV, the reverse transcriptase (RT) enzyme is essential for replicating the viral genome. NNRTIs are a class of drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it.

-

Mechanism of Action: Pyrimidine-based NNRTIs, such as Etravirine and Rilpivirine , utilize the pyrimidine core as a central scaffold.[4] The various substituents on the ring are designed to fit into a hydrophobic, allosteric pocket near the RT active site. This binding distorts the enzyme's structure, preventing it from converting viral RNA into DNA.[4]

Antifungals: Targeting Essential Synthesis Pathways

Pyrimidine derivatives also serve as effective antifungal agents.[5]

-

Mechanism of Action: Flucytosine (5-fluorocytosine) is an antimetabolite pyrimidine analog.[5] Fungal cells convert it into 5-fluorouracil, which then disrupts both DNA and RNA synthesis, leading to cell death. The selective toxicity relies on the fungal-specific enzyme cytosine deaminase for its activation.

Applications in Central Nervous System (CNS) Disorders

The versatility of the pyrimidine scaffold extends to the complex realm of CNS disorders, where it has been incorporated into agents targeting various receptors.[1][6] The ability to tune properties like lipophilicity allows for the design of molecules that can effectively cross the blood-brain barrier.

-

Examples of CNS-Active Scaffolds: Pyrimidine-containing compounds have been successfully designed as potent agents targeting serotonin receptors (5-HT), adenosine receptors, and cannabinoid receptors, showing potential as anticonvulsants, anxiolytics, and molecular imaging agents.[6] For instance, buspirone, an anxiolytic, contains a pyrimidine moiety.[4]

Experimental Protocols and Methodologies

Protocol 1: General Synthesis of a 2,4-Disubstituted Pyrimidine Library

This protocol outlines a common and robust method for creating a library of pyrimidine analogs for screening, often starting from a dichloropyrimidine scaffold. This approach allows for diversification at two key positions.

Objective: To synthesize a diverse set of 2,4-disubstituted pyrimidines for a kinase screening campaign.

Materials:

-

2,4-Dichloropyrimidine

-

A library of primary and secondary amines (Amine-1, R1-NH2)

-

A library of anilines (Aniline-2, Ar-NH2)

-

Diisopropylethylamine (DIPEA)

-

p-Toluenesulfonic acid (p-TsOH)

-

Solvents: Isopropanol (IPA), n-Butanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Methodology:

-

Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4

-

In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.

-

Add the first amine (Amine-1, 1.1 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Causality: The C4 position is generally more reactive than C2, allowing for selective monosubstitution under controlled conditions. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct.

-

Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-chloro-4-aminopyrimidine intermediate by flash chromatography.

-

-

Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at C2

-

Dissolve the purified intermediate from Step 1 (1.0 eq) in n-butanol.

-

Add the second aniline (Aniline-2, 1.2 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Heat the reaction to 110°C and monitor by LC-MS (typically 12-24 hours). Causality: The second substitution at the less reactive C2 position requires higher temperatures and acid catalysis to facilitate the reaction.

-

Cool the reaction, dilute with EtOAc, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the final 2,4-disubstituted pyrimidine product by flash chromatography or recrystallization.

-

-

Step 3: Characterization

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Workflow for High-Throughput Screening (HTS)

Once a library of pyrimidine derivatives is synthesized, an HTS campaign is employed to identify initial "hits" against a specific biological target.

Caption: A typical experimental workflow for a high-throughput screen to identify active pyrimidine compounds.

Conclusion and Future Outlook

The substituted pyrimidine is a remarkably versatile and enduringly relevant scaffold in drug discovery. Its success stems from a combination of inherent biological significance, synthetic accessibility, and tunable physicochemical properties. From pioneering kinase inhibitors that have transformed cancer treatment to essential anti-infective agents, the impact of pyrimidine-based drugs is undeniable.

Future research will likely focus on several key areas:

-

Targeting Drug Resistance: Designing novel substitution patterns to overcome acquired resistance mutations, particularly in oncology and infectious diseases.[1]

-

Covalent and Allosteric Inhibitors: Moving beyond simple ATP-competitive inhibition to develop more selective and durable target engagement strategies.

-

Expanding Therapeutic Reach: Applying the principles learned from oncology and anti-infectives to other complex diseases, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the pyrimidine core, guided by advances in structural biology and computational modeling, ensures that this "privileged" structure will remain a source of innovative medicines for years to come.

References

- Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information.

- Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

- Antifungal. Wikipedia.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmaceutical Sciences.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine: A Versatile Scaffold for Modern Drug Discovery

Foreword: The Logic of Privileged Scaffolds

In medicinal chemistry, the concept of a "privileged scaffold" is central to efficient drug discovery. These are molecular frameworks that are not merely inert skeletons but are pre-validated by nature and clinical success to interact with multiple biological targets. Pyridine and pyrimidine are two such frameworks, forming the core of countless natural products and FDA-approved therapeutics.[1][2][3][4] Their combination into a single, synthetically tractable entity, the 2-(pyridin-2-yl)pyrimidine core, creates a powerful platform for generating novel drug candidates. This guide focuses on a specific, highly functionalized derivative: 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine . While this exact substitution pattern is not yet widely documented in peer-reviewed literature, its constituent parts and close analogs are well-established. This document serves as a technical guide for researchers, explaining the rationale, synthesis, and strategic application of this scaffold, particularly in the highly competitive field of kinase inhibitor development.

Part 1: The Core Scaffold - Synthesis and Chemical Reactivity

The strategic value of this compound lies in its synthetic accessibility and, most critically, the reactive potential of the chlorine atom at the C4 position. This chlorine is not merely a substituent; it is a versatile chemical handle for diversification.

Proposed Synthesis of the Core Scaffold

The construction of the core scaffold can be logically achieved through a well-established condensation reaction. The most direct route involves the cyclocondensation of an amidine with a 1,3-dicarbonyl equivalent.

Workflow for Scaffold Synthesis: A plausible and efficient route begins with picolinimidamide (the amidine derived from pyridine-2-carbonitrile) and ethyl 4,4,4-trifluoroacetoacetate. The resulting pyrimidinone intermediate is then subjected to a chlorination agent like phosphorus oxychloride (POCl₃) to yield the target scaffold.

Caption: Proposed synthetic workflow for the target scaffold.

The C4-Chloro Group: A Gateway for Diversification

The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent pyridine ring activates the C4-chloro group, making it an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual reactivity is the cornerstone of its utility.

Caption: Diversification pathways from the C4-chloro position.

Protocol 1: Representative Nucleophilic Aromatic Substitution (SNAr)

-

Objective: To displace the C4-chloro with an amine (e.g., 3-chloroaniline).

-

Rationale: SNAr is a robust, metal-free method ideal for introducing a wide range of amine, alcohol, and thiol nucleophiles. The choice of a polar aprotic solvent like NMP or DMSO facilitates the reaction by stabilizing the charged Meisenheimer intermediate. A non-nucleophilic base like DIPEA is used to quench the HCl byproduct without competing with the primary nucleophile.

-

Methodology:

-

To a solution of this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 0.2 M), add 3-chloroaniline (1.2 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 120 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the desired 4-anilino-pyrimidine derivative.

-

-

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) before biological testing.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

-

Objective: To couple the C4 position with an aryl group (e.g., 4-methoxyphenylboronic acid).

-

Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern synthesis due to its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[5]

-

Methodology:

-

In a microwave vial, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

-

Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 90 °C using conventional heating overnight. Monitor by LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the 4-aryl-pyrimidine product.

-

-

Self-Validation: Confirm structure and purity via NMR and HRMS. Purity should exceed 95% by HPLC for reliable biological data.

Part 2: Application as a Kinase Inhibitor Scaffold

The 2-(pyridin-2-yl)pyrimidine architecture is a quintessential "hinge-binding" motif, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[6] Kinases are a critical class of enzymes that regulate nearly all cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7][8]

Rationale: Mimicking ATP in the Kinase Hinge

The power of this scaffold lies in its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, the conserved backbone that connects the N- and C-lobes of the enzyme.

-

The Pyrimidine Core: One of the pyrimidine ring nitrogens (typically N1) acts as a hydrogen bond acceptor.

-

The Pyridine Nitrogen: The nitrogen of the 2-pyridyl substituent often forms a second crucial hydrogen bond with a hinge backbone amide.

-

The C4-Substituent: The group installed at the C4 position is projected out from the hinge region into the more variable parts of the ATP pocket, allowing for the engineering of potency and selectivity.

Caption: General binding mode of a pyridinyl-pyrimidine scaffold in a kinase ATP pocket.

Illustrative Structure-Activity Relationship (SAR)